4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-11-4-15(6-17(23)22(11)14-2-3-14)25-16-9-21(10-16)18(24)12-5-13(19)8-20-7-12/h4-8,14,16H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCCHQHFRBPGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Group Installation at Position 6
The 6-methyl group is typically introduced early in the synthesis. One approach involves starting with 6-methylpyridin-2(1H)-one, which can be synthesized via oxidation of 6-methylpyridine using hydrogen peroxide in acidic conditions. Alternatively, methylation at position 6 can occur via directed ortho-metalation (DoM) followed by quenching with methyl iodide.
Functionalization at Position 4: Azetidin-3-yloxy Group Installation
The azetidin-3-yloxy moiety at position 4 requires precise stereochemical control due to the strained four-membered azetidine ring.
Azetidine Ring Synthesis
Azetidine precursors are commonly prepared via intramolecular cyclization of 3-amino alcohols or through ring-closing metathesis. For instance, 3-azetidinol can be synthesized by reducing 3-azetidinone with lithium aluminum hydride (LAH). Protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group is often necessary to prevent side reactions during subsequent steps.
Etherification via Mitsunobu Reaction
Coupling the azetidine alcohol to the pyridinone core is achieved using the Mitsunobu reaction, which facilitates the formation of ether linkages under mild conditions. A typical protocol involves reacting 3-azetidinol with the pyridin-2(1H)-one derivative in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method ensures retention of configuration at the stereogenic centers.
Nicotinoyl Group Coupling at the Azetidine Nitrogen
The final step involves introducing the 5-bromonicotinoyl group to the azetidine nitrogen.
Synthesis of 5-Bromonicotinoyl Chloride
5-Bromonicotinic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically conducted under reflux in anhydrous dichloromethane (DCM), yielding 5-bromonicotinoyl chloride with high purity.
Amide Bond Formation
The azetidine amine, generated by deprotection of the Boc-protected intermediate using trifluoroacetic acid (TFA), is reacted with 5-bromonicotinoyl chloride in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Schlenk techniques or inert atmosphere conditions may be employed to prevent moisture-sensitive side reactions.
Optimization and Challenges
Regioselectivity in Bromination
Ensuring bromination occurs exclusively at the 5-position of the nicotinoyl group requires careful control. Directed ortho-bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) can enhance regioselectivity.
Steric Considerations
The bulky cyclopropyl and azetidinyloxy groups may hinder coupling reactions. Microwave-assisted synthesis or high-pressure conditions can accelerate reaction rates and improve yields.
Purification Strategies
Intermediate and final compounds are purified via column chromatography (silica gel, eluting with ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridinone core can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : The brominated nicotinoyl group can be reduced to form the corresponding amine.
Substitution: : The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles can be used for substitution reactions, such as alkyl halides or Grignard reagents.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Amines derived from the brominated nicotinoyl group.
Substitution: : Alkylated or arylated derivatives of the compound.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential in drug discovery.
Industry: : It might find use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the azetidine ring and the brominated nicotinoyl group. Similar compounds might include other brominated nicotinoyl derivatives or pyridinone-based structures. the combination of these features in this particular compound sets it apart.
List of Similar Compounds
5-Bromonicotinoyl chloride
Piperidin-4-yl derivatives
Pyridinone-based compounds
Biological Activity
The compound 4-((1-(5-bromonicotinoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Azetidine Ring : A four-membered saturated ring that contributes to the compound's biological interactions.
- Pyridine Derivative : The pyridine moiety is known for its role in various biological activities.
- Bromonicotinoyl Group : This functional group enhances the compound's interaction with biological targets.
Molecular Formula
The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity and affecting metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, influencing signal transduction processes.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various in vitro assays:
- Antibacterial Activity : The compound was tested against several bacterial strains, showing moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition Assays : It demonstrated significant inhibition of acetylcholinesterase (AChE) and urease, with IC50 values comparable to established inhibitors.
Table 1: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyridine derivatives, the compound exhibited promising results against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibacterial agents.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in vitro. It was found to significantly inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : Wide distribution across tissues due to its lipophilicity.
- Metabolism : Primarily metabolized in the liver with potential involvement of cytochrome P450 enzymes.
Toxicological Assessment
Toxicological evaluations indicate that the compound has a favorable safety profile, with no significant adverse effects observed in animal models at therapeutic doses.
Q & A
Q. What are the optimal synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?
Answer: The synthesis of structurally similar pyridinone derivatives often involves multi-step reactions, including condensation, hydrolysis, and halogenation. For example, highlights the use of acidic hydrolysis of cyano-substituted intermediates followed by Hofmann reactions with sodium hypobromite to introduce bromine. Key considerations include:
- Solvent selection : Polar aprotic solvents like DMSO enhance reactivity in condensation steps.
- Catalyst optimization : Potassium tert-butoxide in DMSO improves cyclization efficiency.
- Halogenation control : Sodium hypobromite concentration and temperature must be optimized to avoid over-bromination.
Yield and purity can be monitored via HPLC or LC-MS, with adjustments to reaction time (e.g., 12–24 hours for hydrolysis) and stoichiometric ratios (e.g., 1.2 equivalents of brominating agents) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR : H and C NMR to confirm substitution patterns (e.g., azetidine oxygen linkage, cyclopropyl group).
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the azetidin-3-yloxy moiety.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ion).
demonstrates the use of SMILES and InChi notations for cross-referencing computational models with experimental data .
Advanced Research Questions
Q. What experimental designs are recommended to assess the compound’s environmental fate and biodegradation pathways?
Answer: Adopt a tiered approach inspired by ’s environmental impact framework:
- Phase 1 (Lab-scale) :
- Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via UV-Vis or GC-MS.
- Photolysis : Use simulated sunlight (e.g., xenon arc lamps) to assess UV stability.
- Phase 2 (Ecosystem modeling) :
- Biotic transformations : Use soil/water microcosms with LC-MS/MS to identify microbial metabolites.
- Bioaccumulation assays : Measure logP values (e.g., shake-flask method) to predict partitioning behavior.
Contradictions in data (e.g., unexpected persistence in acidic conditions) should prompt re-evaluation of reactive sites (e.g., bromine substitution stability) .
Q. How can researchers resolve contradictory data regarding the compound’s biological activity in different assay systems?
Answer: Contradictions often arise from assay-specific variables. Methodological solutions include:
- Dose-response normalization : Express activity relative to positive controls (e.g., IC50 values standardized against reference inhibitors).
- Cellular context : Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects.
- Redox interference checks : Test for false positives caused by compound autofluorescence or thiol reactivity (e.g., use DTNB assays).
’s approach to antioxidant activity analysis (e.g., DPPH radical scavenging with phenolic controls) provides a template for minimizing artifacts .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer: Combine computational and biophysical methods:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to nicotinoid receptors.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with immobilized targets.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions.
emphasizes linking these methods to theoretical frameworks (e.g., structure-activity relationship models) to rationalize discrepancies between in silico and in vitro data .
Q. How should researchers design stability studies to evaluate the compound’s shelf-life under varying storage conditions?
Answer: Follow ICH guidelines with modifications for lab-scale stability:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H2O2).
- Analytical endpoints : Track degradation products via UPLC-PDA and confirm structures with NMR.
- pH-dependent stability : Use buffer systems (e.g., ammonium acetate, pH 6.5, as in ) to simulate physiological conditions .
Q. What methodologies are suitable for analyzing the compound’s pharmacokinetic properties in preclinical models?
Answer: Employ a combination of in vivo and in silico approaches:
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.
- PBPK modeling : Integrate logP, pKa, and permeability data (e.g., Caco-2 assays) to predict absorption.
’s emphasis on theory-driven research aligns with using compartmental models to interpret pharmacokinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
